2,4-Dihydroxybenzamide
Description
Context within the Benzamide (B126) Chemical Class
2,4-Dihydroxybenzamide belongs to the benzamide class of organic compounds, which are characterized by a benzene (B151609) ring attached to an amide functional group. wikipedia.orgontosight.ai Benzamides are a cornerstone in medicinal chemistry, with members of this class exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. wikipedia.org The specific arrangement of a carboxamide group and two hydroxyl groups on the phenyl ring of this compound imparts it with unique chemical properties and the potential for diverse biological interactions. ontosight.ai These functional groups can participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets like enzymes and receptors. wikipedia.org
The structural relatives of this compound, such as salicylamides (2-hydroxybenzamides) and other polyhydroxy benzamides, are also recognized for their biological significance. nih.gov The spatial orientation of the amide protons in this compound is noted to be more similar to that in salicylamide (B354443) than in its isomer, 2,5-dihydroxybenzamide, which can influence its interaction with target molecules. wikipedia.org
Historical Perspective on Early Research Endeavors
The history of this compound is intrinsically linked to the exploration of its parent compounds, resorcinol (B1680541) and salicylic (B10762653) acid. Resorcinol (benzene-1,3-diol) was first prepared and chemically analyzed in 1864 by Austrian chemist Heinrich Hlasiwetz and his collaborator Ludwig Barth. wikipedia.org The parent acid of the compound in focus, 2,4-dihydroxybenzoic acid (also known as β-resorcylic acid), is a carboxyl derivative of resorcinol. acs.org Early research in the 20th century included studies on the preparation of various acyl and alkyl derivatives of resorcinol, indicating a growing interest in modifying this core structure for various applications. nih.gov
While a definitive first synthesis of this compound is not readily found in early literature, its preparation is a logical extension of the established chemistry of its precursors. For instance, a 2004 study describes the synthesis of this compound from its corresponding methyl ester, methyl 2,4-dihydroxybenzoate (B8728270), by reaction with ammonia. chemicalbook.com This suggests that early research endeavors likely focused on the fundamental reactions of these dihydroxybenzoic acid derivatives. The chemical properties of 2,4-dihydroxybenzoic acid, possessing characteristics of both resorcinol and salicylic acid, made it a target for organic synthesis, particularly as an intermediate for dyes and pharmaceuticals. chemspider.com
Current Research Landscape and Emerging Trends Pertaining to this compound
The current research landscape for this compound is vibrant and expanding, with a significant focus on its derivatives and their potential therapeutic applications. A prominent trend is the investigation of its derivatives as inhibitors of various enzymes. For instance, derivatives of this compound have been explored as tyrosinase inhibitors, which are important in the cosmetic and medicinal industries for controlling melanin (B1238610) production. nih.gov
Recent studies have also ventured into creating hydrazide-hydrazones of 2,4-dihydroxybenzoic acid, which have demonstrated interesting antibacterial and antiproliferative activities. chemspider.com One such derivative showed extremely low inhibitory concentration against a glioblastoma cell line. chemspider.com Furthermore, the this compound scaffold has been incorporated into more complex molecules, such as N-benzimidazole-derived carboxamides, which have been evaluated for their antiproliferative and antioxidative potential. ontosight.ai A 2,4-dihydroxy-substituted derivative in this class showed selective activity against the MCF-7 breast cancer cell line. ontosight.ai
The compound and its derivatives are also being investigated for their role in plant immunity. Recent findings show that 2,4-dihydroxybenzoic acid, a direct precursor, and its glycosylated form are native salicylic acid derivatives in plants that play a role in disease resistance. chemeo.com
Significance of this compound as a Research Scaffold
Perhaps the most significant role of this compound in modern research is its use as a foundational scaffold in fragment-based drug design (FBDD). oas.org FBDD is a powerful strategy for identifying and optimizing lead compounds in drug discovery. oas.org The this compound core, often referred to as the "resorcinol amide" fragment, has proven to be a critical starting point for developing highly potent and selective inhibitors of various therapeutic targets.
A landmark example of its importance is in the development of inhibitors for Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a key target in cancer therapy. chemicalbook.comnih.gov The this compound scaffold was identified as a lead molecule in the discovery of AT13387 (onalespib), a potent Hsp90 inhibitor that has advanced into clinical trials. chemicalbook.com The dihydroxy-substituted phenyl ring is crucial for binding to the N-terminal ATP-binding site of Hsp90. usitc.gov The success of this scaffold has spurred the synthesis of numerous other Hsp90 inhibitors based on the 2,4-dihydroxyphenyl core, including those with thiadiazole and other heterocyclic moieties. usitc.gov This highlights the immense value of this compound as a validated and versatile starting point for the rational design of novel therapeutics.
Chemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C₇H₇NO₃ | nih.govusitc.gov | |
| Molecular Weight | 153.14 | g/mol | acs.orgusitc.gov |
| CAS Number | 3147-45-3 | acs.orgusitc.gov | |
| Melting Point (Tfus) | 551.70 | K | acs.org |
| Normal Boiling Point (Tboil) | 673.88 | K | acs.org |
| Enthalpy of Fusion (ΔfusH°) | 26.29 | kJ/mol | acs.org |
| Enthalpy of Vaporization (ΔvapH°) | 76.87 | kJ/mol | acs.org |
| LogP (Octanol/Water Partition Coefficient) | 0.197 | acs.org | |
| Water Solubility (log10WS) | -0.74 | mol/l | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,9-10H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUJCQYKTGNRHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062868 | |
| Record name | Benzamide, 2,4-dihydroxy- | |
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Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3147-45-3 | |
| Record name | 2,4-Dihydroxybenzamide | |
| Source | CAS Common Chemistry | |
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| Record name | Benzamide, 2,4-dihydroxy- | |
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| Record name | 2,4-Dihydroxybenzamide | |
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| Record name | Benzamide, 2,4-dihydroxy- | |
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| Record name | Benzamide, 2,4-dihydroxy- | |
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| Record name | 2,4-dihydroxybenzamide | |
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| Record name | 2,4-Dihydroxybenzamide | |
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Advanced Synthetic Methodologies and Chemical Derivatization of 2,4 Dihydroxybenzamide
Regioselective Synthesis Strategies for 2,4-Dihydroxybenzamide Core Structure
The regioselective synthesis of the this compound core is crucial for controlling the placement of functional groups and ensuring the desired substitution pattern. A common approach involves the amidation of 2,4-dihydroxybenzoic acid or its derivatives. For instance, 2,4-dihydroxybenzamides can be synthesized from their corresponding methyl esters. researchgate.netresearchgate.net
A significant challenge in the synthesis is the selective functionalization of the two hydroxyl groups, which possess different reactivities. The hydroxyl group at the 4-position is generally more nucleophilic than the one at the 2-position due to electronic effects. This difference can be exploited for regioselective reactions. For example, in the synthesis of related 4-alkoxy-2-hydroxybenzaldehydes, a cesium bicarbonate-mediated alkylation of 2,4-dihydroxybenzaldehyde (B120756) has been shown to be highly regioselective for the 4-hydroxyl group, achieving up to 95% isolated yields. nih.gov This method offers a practical approach with a broad substrate scope and good yields, overcoming limitations of traditional methods that often lead to mixtures of products. nih.gov While this specific example is for a benzaldehyde, the underlying principles of regioselectivity due to the differential acidity of the hydroxyl groups are applicable to the this compound core.
Another strategy for regioselective synthesis involves the use of protecting groups to temporarily block one of the hydroxyl groups, directing subsequent reactions to the unprotected site. The choice of protecting group is critical and depends on the specific reaction conditions and the desired final product.
Furthermore, variations of classical reactions like the Vilsmeier-Haack reaction have been employed for the large-scale preparation of related compounds such as 2,4-dihydroxybenzaldehyde, a precursor for this compound. google.com The use of specific solvents like acetonitrile (B52724) and low temperatures are key factors in achieving high yields and purity in these reactions. google.com
Synthesis of N-Substituted this compound Derivatives
The synthesis of N-substituted this compound derivatives is a key area of research, as modifications at the amide nitrogen can significantly impact the biological activity of the resulting compounds. These derivatives can be broadly categorized into N-alkyl and N-aryl substituted benzamides.
A general and widely used method for the synthesis of N-substituted amides is the condensation of a carboxylic acid with an amine, often facilitated by a coupling agent. For the synthesis of N-substituted 2,4-dihydroxybenzamides, 2,4-dihydroxybenzoic acid can be coupled with a variety of primary or secondary amines. For instance, N-(2,2-diethoxyethyl)-2,5-dihydroxybenzamide has been synthesized by heating methyl 2,5-dihydroxybenzoate (B8804636) with aminoacetal. acs.org Similarly, N-hexyl-3,4-dihydroxybenzamide has been prepared through the reaction of the corresponding acid with hexylamine. iucr.org
The synthesis of N-aryl benzamides often follows a similar coupling strategy. For example, N-(aryl) benzamides have been synthesized for the treatment of amyloid and synuclein (B1168599) diseases. google.com In some cases, multi-step sequences are required to prepare the necessary substituted amine precursors before the final condensation step. nih.gov
The following table provides examples of synthesized N-substituted dihydroxybenzamide derivatives and the methods used:
| Derivative Name | Starting Materials | Reagents and Conditions | Reference |
| N-(2,2-Diethoxyethyl)-2,5-dihydroxybenzamide | Methyl 2,5-dihydroxybenzoate, Aminoacetal | Heat at 100 °C | acs.org |
| N-Hexyl-3,4-dihydroxybenzamide | 3,4-Dihydroxybenzoic acid, Hexylamine | Coupling agent (e.g., EDCI, HOBt) | iucr.org |
| N-(2-chloro-4-nitrophenyl)-2,4-dihydroxybenzamide | 2,4-Dimethoxybenzoic acid, 2-chloro-4-nitro aniline | General procedure A followed by D | nih.gov |
| N,N'-(butane-1,4-diyl)bis(2,3-dihydroxybenzamide) | 2,3-dihydroxybenzoic acid derivative, 1,4-diaminobutane | Flash column chromatography | unimi.it |
| 5-adamantan-1-yl-N-(2,4-dihydroxybenzyl)-2,4-dihydroxybenzamide | 5-adamantan-1-yl-2,4-dihydroxybenzoic acid, 2,4-dihydroxybenzylamine | Not specified | google.com |
Functional Group Interconversion and Derivatization at Hydroxyl Positions
The hydroxyl groups of this compound are key sites for functional group interconversion and derivatization, allowing for the fine-tuning of the molecule's properties. Common transformations include O-alkylation and O-acylation.
Regioselective O-alkylation of the 4-hydroxyl group can be achieved due to its higher nucleophilicity. As mentioned earlier, methods developed for related dihydroxy aromatic compounds, such as the use of cesium bicarbonate, can provide high yields of the 4-O-alkylated product. nih.gov For large-scale synthesis of related compounds, selective O-arylation and O-alkylation have been key steps. pharmtech.com The choice of a suitable protecting group for one of the hydroxyls is also a critical factor in achieving selective O-alkylation at the other position. pharmtech.com
O-acylation can be performed using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base. The selectivity of acylation can also be influenced by the reaction conditions and the steric and electronic properties of the acylating agent.
The following table summarizes different functional group interconversions at the hydroxyl positions of dihydroxybenzamide and related structures:
| Reaction Type | Reagent(s) | Key Conditions | Product Type | Reference |
| O-Alkylation | Alkyl halide, CsHCO₃ | Acetonitrile, 80 °C | 4-O-alkylated product | nih.gov |
| O-Arylation | 2-ethanesulfonyl-5-chloropyridine | Not specified | O-arylated product | pharmtech.com |
| O-Acylation | Acetic anhydride, NaOH | pH 6-7 | Acetylated product | nih.gov |
| Demethylation (O-dealkylation) | Boron tribromide (BBr₃) | Dichloromethane | Dihydroxy product from dimethoxy precursor | google.commdpi.com |
Strategies for Introducing Halogen and Alkyl Substituents on the Aromatic Ring
Introducing halogen and alkyl substituents onto the aromatic ring of this compound can significantly alter its electronic properties and biological activity. The positions of these substitutions are directed by the existing hydroxyl and amide groups.
Halogenation of aromatic rings is typically achieved through electrophilic aromatic substitution (EAS) reactions. libretexts.org For this compound, the hydroxyl groups are strong activating groups and ortho-, para-directing. Therefore, halogenation is expected to occur at the positions ortho and para to the hydroxyl groups. For example, nitration, a related EAS reaction, of a salicylaldehyde (B1680747) derivative has been shown to be regioselective. acs.org
Alkylation of the aromatic ring can be accomplished using Friedel-Crafts alkylation. libretexts.org This reaction involves an alkyl halide and a Lewis acid catalyst. However, Friedel-Crafts alkylation is known to have limitations, including the possibility of carbocation rearrangements and polyalkylation. libretexts.org A milder approach for introducing alkyl groups can be formylation followed by reduction. For instance, the formylation of p-methoxyphenol has been used as a step in the synthesis of more complex molecules. acs.org In another example, an adamantyl group has been introduced at the 5-position of the this compound scaffold. google.com
Stereoselective Synthesis Approaches for Chiral this compound Analogues
The development of stereoselective synthesis methods for chiral this compound analogues is an emerging area of interest, particularly for applications in asymmetric catalysis and drug design. The introduction of chirality can lead to compounds with enhanced biological specificity and efficacy.
While specific examples of stereoselective synthesis directly targeting chiral this compound analogues are not abundant in the reviewed literature, general principles of asymmetric synthesis can be applied. One approach involves the use of chiral starting materials or chiral auxiliaries to control the stereochemistry of the final product. For instance, chiral amines can be used in the N-substitution reaction to generate chiral N-substituted this compound derivatives.
Another strategy is the use of chiral catalysts in reactions that create stereocenters. Recent advances in the asymmetric synthesis of chiral amides and peptides have highlighted the use of racemization-free coupling reagents, which could be applicable to the synthesis of chiral this compound derivatives. rsc.org Furthermore, the synthesis of chiral-at-metal octahedral complexes has been explored for various asymmetric transformations, suggesting a potential route for creating chiral environments for reactions involving this compound. researchgate.net
Scalable Synthesis Protocols for Research Applications
The development of scalable synthesis protocols for this compound and its derivatives is crucial for enabling their use in larger-scale research applications and potential commercial development. A scalable synthesis should be efficient, cost-effective, and safe.
For the large-scale preparation of 2,4-dihydroxybenzaldehyde, a precursor to this compound, a variation of the Vilsmeier-Haack reaction has been developed. google.com This process utilizes readily available starting materials and allows for the isolation of a stable intermediate salt, which simplifies purification on a large scale. google.com
In the context of drug discovery, the development of a large-scale synthesis of a glucokinase inhibitor with a 3,5-dihydroxybenzamide (B1360044) structure highlighted the importance of highly selective reactions and the choice of appropriate protecting groups to ensure high yield and purity in a scalable process. pharmtech.com The optimization of reaction conditions, such as solvent and temperature, is also a critical factor in developing scalable protocols.
The following table outlines key considerations for developing scalable synthesis protocols for this compound and its derivatives:
| Aspect | Key Considerations | Examples/Strategies | Reference(s) |
| Starting Materials | Availability and cost of starting materials | Use of commercially available and inexpensive precursors like resorcinol (B1680541). | google.com |
| Reaction Efficiency | High yields and selectivity to minimize waste and purification steps | Use of highly regioselective reactions, such as the cesium bicarbonate-mediated alkylation. | nih.gov |
| Process Simplification | Minimizing the number of synthetic steps and purification procedures | One-pot reactions; isolation of stable intermediates for easier handling and purification. | google.compharmtech.com |
| Safety and Environmental Impact | Use of less hazardous reagents and solvents | Exploring greener synthetic routes and minimizing the use of toxic chemicals. | rsc.org |
| Purification | Development of efficient and scalable purification methods | Crystallization; flash column chromatography. | google.comunimi.it |
Mechanistic Investigations of Biological Activities
Enzyme Inhibition and Modulation Studies
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the conformational maturation, stabilization, and activation of a wide range of "client" proteins. Many of these client proteins are essential for tumor cell growth and survival, including oncogenic kinases and transcription factors. The function of Hsp90 is dependent on its ability to bind and hydrolyze adenosine (B11128) triphosphate (ATP) within a pocket located in its N-terminal domain (NTD).
Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway. This simultaneous disruption of multiple oncogenic signaling pathways makes Hsp90 an attractive target for cancer therapy. Small molecule inhibitors that compete with ATP for binding to the NTD can effectively block Hsp90 function. The inhibition is often marked by the upregulation of other heat shock proteins, such as Hsp70, as a cellular stress response.
Derivatives of 2,4-dihydroxybenzoic acid, the structural parent of 2,4-dihydroxybenzamide, have been specifically investigated as Hsp90 inhibitors. For instance, isoindoline (B1297411) amides of 2,4-dihydroxybenzoic acids have been disclosed in patent literature as a class of compounds targeting Hsp90, indicating that the this compound scaffold is a relevant pharmacophore for the design of inhibitors targeting the chaperone's N-terminal ATP-binding site. researchgate.net
The Trypanosome Alternative Oxidase (TAO) is a vital mitochondrial enzyme in the respiratory chain of African trypanosomes, the protozoan parasites responsible for human African trypanosomiasis (sleeping sickness). This enzyme is absent in mammalian hosts, making it a highly specific and attractive drug target.
Recent research has identified the this compound (2,4-DHB) scaffold as the basis for a new class of potent TAO inhibitors. nih.gov Mechanistic studies revealed that a derivative of this scaffold functions as a highly potent, noncompetitive, allosteric inhibitor of recombinant TAO (rTAO). nih.gov Unlike competitive inhibitors that bind to the enzyme's active site, this compound was shown through X-ray crystallography to occupy an allosteric binding site approximately 25 Å away from the catalytic pocket. nih.gov This binding mode induces a conformational change that inhibits enzyme activity without directly competing with the substrate.
The inhibition kinetics demonstrate the high potency of these compounds. The lead inhibitor from this series displayed low nanomolar inhibition against rTAO, which was comparable to or better than other known TAO inhibitors like ascofuranone (B1665194) and significantly more potent than salicylhydroxamic acid (SHAM). nih.gov The noncompetitive nature of the inhibition was confirmed by Lineweaver–Burk plot analysis. nih.gov This allosteric mechanism represents a sophisticated approach to enzyme inhibition, offering high specificity and potency against this essential parasite enzyme.
| Compound | Inhibition Type | IC₅₀ (nM) | Kᵢ (nM) |
|---|---|---|---|
| 2,4-DHB Derivative (Compound 1) | Noncompetitive/Allosteric | 1.3 | 3.46 |
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone tails. This action leads to chromatin condensation and transcriptional repression. The human proteome contains 18 HDAC isoforms, which are grouped into four classes (I, IIa, IIb, III, and IV). As dysregulation of HDAC activity is linked to cancer, HDAC inhibitors have emerged as an important class of anti-cancer agents.
Benzamides are a well-established chemical class of HDAC inhibitors that typically function by chelating the zinc ion within the enzyme's active site. researchgate.net These inhibitors generally exhibit selectivity for Class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8. researchgate.net The selectivity profile is crucial, as inhibiting different isoforms can lead to distinct biological outcomes.
Studies on various benzamide (B126) inhibitors have demonstrated clear patterns of isoform selectivity. For example, some N-(2-aminophenyl)benzamide compounds show potent inhibition of HDAC3, with significant selectivity over HDAC1 and HDAC2. researchgate.netacs.org Other clinically evaluated benzamides are noted for their selectivity for HDACs 1, 2, and 3, but not HDAC8. researchgate.net This selectivity is attributed to subtle structural differences in the active sites of the HDAC isoforms, which can be exploited by modifying the chemical structure of the inhibitor. The ability to selectively target specific HDAC isoforms is a key goal in developing next-generation therapeutics with improved efficacy and reduced side effects.
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC8 |
|---|---|---|---|---|
| MS-275 | 180 | - | >25000 | >25000 |
| N-(2-aminophenyl)benzamide 24a | 930 | 85 | 12 | 4100 |
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, primarily found in immune and epithelial cells. nih.gov Its specific function is to hydrolyze cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous cellular processes. By degrading cAMP to its inactive form, AMP, PDE4 effectively terminates cAMP signaling pathways. nih.govnih.gov
The inhibition of PDE4 prevents the breakdown of cAMP, leading to elevated intracellular cAMP levels. nih.gov This increase activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). nih.gov The activation of these pathways has a broad spectrum of anti-inflammatory effects, including the suppression of pro-inflammatory cytokine release (e.g., TNF-α, interleukins) from various immune cells and the modulation of immune cell proliferation and function. nih.govnih.gov
Targeting PDE4 has been validated as an effective therapeutic strategy for a range of inflammatory conditions. nih.gov The PDE4 enzyme family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), and developing inhibitors with specific subtype selectivity is an area of active research to optimize therapeutic effects while minimizing side effects. monash.edu While various small molecules have been developed as PDE4 inhibitors, the specific action of this compound on this enzyme is not yet established in the available literature.
Tyrosinase is a multifunctional, copper-containing oxidase that serves as the rate-limiting enzyme in the biochemical pathway of melanin (B1238610) biosynthesis. mdpi.com It catalyzes two key initial reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that proceeds through a series of further reactions to form melanin pigments. Overexpression or excessive activity of tyrosinase can lead to hyperpigmentation disorders.
The inhibition of tyrosinase is a primary strategy for controlling melanin production. Research has shown that compounds containing a 2,4-dihydroxy aromatic ring—also known as a 4-resorcinol moiety—are particularly effective tyrosinase inhibitors. nih.govelsevierpure.com This structural feature is present in this compound. Studies on the closely related compound, 2,4-dihydroxybenzaldehyde (B120756), have demonstrated that it acts as a potent competitive inhibitor of mushroom tyrosinase. researchgate.net
Competitive inhibitors typically resemble the enzyme's natural substrate (L-tyrosine) and bind to the active site, thereby preventing the substrate from binding and blocking the catalytic reaction. The established importance of the 2,4-dihydroxy substitution pattern across various classes of inhibitors, including chalcones and flavones, strongly suggests that this moiety plays a critical role in binding to the tyrosinase active site and exerting potent inhibitory activity. nih.gov
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that plays a crucial role in carbohydrate metabolism. Its primary function is to break down complex carbohydrates, such as starch and disaccharides, into simpler, absorbable monosaccharides like glucose. The activity of this enzyme directly impacts the rate of glucose absorption into the bloodstream following a meal.
Inhibition of alpha-glucosidase is a therapeutic strategy for managing postprandial hyperglycemia (a spike in blood sugar after eating), particularly in the context of type 2 diabetes. mdpi.com By blocking the enzyme, inhibitors delay the digestion and absorption of carbohydrates, leading to a slower and lower rise in blood glucose levels. nih.gov
The mechanism of inhibition can be characterized through kinetic studies, which determine whether an inhibitor acts in a competitive, non-competitive, or mixed-type manner. nih.govnih.gov This is often visualized using Lineweaver–Burk plots. While various heterocyclic compounds, including some containing carboxamide structures, have been investigated as alpha-glucosidase inhibitors, specific kinetic data for this compound are not available in the reviewed scientific literature. mdpi.com
Other Enzyme Targets and Their Inhibitory Mechanisms
Beyond its more extensively studied interactions, this compound has been identified as an inhibitor of other key enzymes. Notably, it is recognized as a specific inhibitor of glutathione (B108866) reductase, an enzyme crucial for maintaining the reduced glutathione pool and protecting the cell from oxidative damage. chemicalbook.com The inhibition of this enzyme can lead to an increase in oxidative stress, which may contribute to the compound's observed biological effects.
Additionally, compounds structurally related to this compound, such as dihydroxybenzoic acids, are known to act as inhibitors of 2-oxoglutarate (2OG) dependent oxygenases. nih.govresearchgate.net These enzymes play critical roles in various cellular processes, including collagen biosynthesis and hypoxic sensing. nih.govresearchgate.net Prolyl hydroxylases, a subset of 2OG oxygenases, are key regulators of the hypoxia-inducible factor (HIF) pathway. nih.gov By inhibiting prolyl hydroxylases, this compound may stabilize HIF-1α, a transcription factor that orchestrates the cellular response to low oxygen conditions. This mechanism is a target for therapeutic intervention in conditions like anemia and inflammation. nih.govnih.gov The inhibitory action on these oxygenases is often achieved through mimicry of the 2-oxoglutarate co-substrate, with the inhibitor binding to the active site and preventing the enzyme's normal function. nih.gov
Cellular Pathway Modulation
This compound and its derivatives have been shown to modulate a variety of cellular pathways, leading to a range of biological outcomes. These include antiproliferative effects in cancer cells, modulation of inflammatory responses, mitigation of oxidative stress, and antimicrobial as well as antiparasitic activities.
Derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, a series of fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides have shown potent inhibitory effects on Heat Shock Protein 90 (HSP90). nih.govebi.ac.uk HSP90 is a molecular chaperone that is essential for the stability and function of numerous client proteins that are critical for cancer cell growth and survival, including EGFR and Akt. nih.govebi.ac.uk Inhibition of HSP90 by these benzamide derivatives leads to the degradation of these client proteins, resulting in the induction of apoptosis. nih.govebi.ac.uk This is evidenced by the activation of caspases-3, -8, and -9, and the cleavage of PARP. nih.govebi.ac.uk Furthermore, these compounds induce a significant accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis. nih.govebi.ac.uk
Another study on a derivative, 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one, revealed its ability to induce cell cycle arrest in the G0/G1 phase in cancer cells. researchgate.net This effect was associated with the activation of p38 kinase and a decrease in the expression of cyclin D1, a key regulator of the G1 to S phase transition. researchgate.net The involvement of the 2,4-dihydroxyphenyl moiety appears to be crucial for this antiproliferative activity.
Antiproliferative Activity of this compound Derivatives
| Compound Derivative | Cancer Cell Lines | Mechanism of Action | Effect on Cell Cycle |
|---|---|---|---|
| Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides | Colorectal cancer (HCT116), NSCLC (A549, H460, H1975) | Inhibition of Heat Shock Protein 90 (HSP90), leading to degradation of client proteins (EGFR, Akt) and apoptosis induction. nih.govebi.ac.uk | Accumulation of cells in the sub-G1 phase. nih.govebi.ac.uk |
| 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one | Lung cancer (A549), Colon cancer (HT-29), Glioma (C6) | Activation of p38 kinase and downregulation of cyclin D1. researchgate.net | Cell cycle arrest in the G0/G1 phase. researchgate.net |
While direct evidence for the modulation of Toll-like Receptor (TLR) pathways by this compound is limited, the anti-inflammatory properties of structurally similar phenolic compounds suggest potential mechanisms. Phenolic compounds are known to exert anti-inflammatory effects through various pathways, including the inhibition of pro-inflammatory enzymes and modulation of transcription factors such as NF-κB. The TLR signaling pathway is a critical component of the innate immune response, and its activation leads to the production of inflammatory cytokines. It is plausible that this compound, like other phenolic compounds, could interfere with this pathway, potentially by inhibiting downstream signaling components or by acting as an antioxidant to reduce the oxidative stress that can amplify inflammatory responses.
2,4-Dihydroxybenzoic acid, the carboxylic acid analog of this compound, has been reported to possess moderate antioxidant and low radical scavenging activity. mdpi.com The antioxidant properties of dihydroxybenzoic acids are attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby neutralizing them. rsc.org This process, known as hydrogen atom transfer (HAT), is a primary mechanism of radical scavenging in non-polar environments. rsc.org
ROS Scavenging Mechanisms of Dihydroxybenzoic Acids
| Mechanism | Description | Environment |
|---|---|---|
| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom from a phenolic hydroxyl group to a free radical. rsc.org | Predominantly in non-polar media. rsc.org |
| Single Electron Transfer (SET) | Transfer of a single electron from the dianionic form of the molecule to a free radical. rsc.org | Predominantly in aqueous solutions at physiological pH. rsc.org |
2,4-Dihydroxybenzoic acid has demonstrated antimicrobial properties against a range of pathogens, including E. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, and C. albicans. mdpi.com Studies on structurally related compounds provide insights into the potential mechanisms of action. For example, 2-hydroxy-4-methoxybenzaldehyde, a related benzaldehyde, is thought to exert its antibacterial effect against Staphylococcus aureus by targeting the cell membrane. nih.govresearchgate.net This leads to increased permeability and the release of intracellular contents. nih.govresearchgate.net It is plausible that this compound shares a similar mechanism, disrupting the integrity of the microbial cell membrane, which ultimately leads to cell death.
In the context of antifungal activity, a derivative, 2',4'-dihydroxychalcone, has been shown to inhibit Heat Shock Protein 90 (Hsp90) in Aspergillus fumigatus. nih.gov This inhibition disrupts the Hsp90-calcineurin pathway, which is crucial for fungal stress responses and virulence. nih.gov Given that the 2,4-dihydroxyphenyl moiety is a common feature, it is possible that this compound could also exert antifungal effects through a similar Hsp90 inhibitory mechanism.
Conjugates of 2,4-dihydroxybenzoate (B8728270) have shown potent antiparasitic activity against African trypanosomes, the causative agents of sleeping sickness. nih.govresearchgate.net The mechanism of action is centered on the disruption of the parasite's mitochondrion. nih.govresearchgate.net These compounds have been found to affect parasite respiration in a dose-dependent manner and to inhibit the trypanosome alternative oxidase (TAO), a key enzyme in the parasite's respiratory chain that is absent in mammals. nih.govresearchgate.netnih.gov
Furthermore, these conjugates lead to a decrease in the mitochondrial membrane potential. nih.govresearchgate.net The targeted delivery of the 2,4-dihydroxybenzoate moiety to the mitochondrion, often facilitated by conjugation with lipophilic cations, significantly enhances its trypanocidal potency. nih.govresearchgate.net This targeted mitochondrial disruption represents a promising strategy for the development of new antiparasitic drugs with high selectivity for the parasite over the host.
Immunomodulatory Effects and Cytokine Production Regulation
While direct experimental studies on the immunomodulatory activity of this compound are not extensively documented in current literature, its mechanism of action provides a strong basis for such effects. Research has confirmed that this compound binds to the first bromodomain (BD1) of Bromodomain-containing protein 1 (BRD1), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.
BET proteins are crucial epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, playing a pivotal role in the regulation of gene transcription. nih.govnih.gov Inhibitors of BET proteins are known to have significant anti-inflammatory, immunomodulatory, and anti-proliferative activities. nih.govnih.gov They function by competitively displacing BET proteins from chromatin, thereby suppressing the transcription of key pro-inflammatory and oncogenic genes. nih.govoup.com
The inhibition of BET proteins, such as BRD4, has been shown to suppress the production of inflammatory cytokines and impair the proliferation and activation of T-cells. oup.com Specifically, BET inhibitors can reduce the expression of critical cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govnih.gov Studies on BRD1, the specific target of this compound, have demonstrated its role in regulating cytokine and matrix metalloproteinase (MMP) gene expression in a cell-specific manner. For instance, silencing BRD1 in monocyte-derived macrophages led to a decrease in the expression of Tumor Necrosis Factor-alpha (TNF-α). nih.gov
Given that this compound is a confirmed ligand for a BET bromodomain, it is plausible that it exerts immunomodulatory effects by inhibiting the function of BRD1. This inhibition would interfere with the transcriptional activation of inflammatory genes, leading to a reduction in the production of pro-inflammatory cytokines and chemokines, which is a hallmark of the therapeutic effect of BET inhibitors. nih.govnih.gov
Molecular Interaction Profiling
The molecular interactions of this compound have been elucidated through high-resolution X-ray crystallography, specifically in its complex with the first bromodomain of BRD1 (PDB ID: 6TN0). york.ac.uk This structural data provides a precise map of the binding mode and the key interactions that stabilize the protein-ligand complex.
Direct Ligand-Target Binding Affinity Assessments
The compound this compound was identified as a binder to the BRD1 bromodomain through fragment-based screening efforts that utilized high-throughput X-ray crystallography. york.ac.uk This structural confirmation serves as direct evidence of its engagement with the target. However, the primary study focused on validating a novel screening methodology involving crude reaction mixtures rather than the full biophysical characterization of each individual fragment. york.ac.ukresearchgate.net Consequently, while the binding has been structurally verified, specific quantitative metrics of binding affinity, such as the dissociation constant (KD) or the half-maximal inhibitory concentration (IC50), have not been reported in the available literature for the interaction between this compound and BRD1.
Table 1: Biophysical Interaction Data for this compound with BRD1
| Parameter | Value | Method | Source |
|---|---|---|---|
| PDB ID | 6TN0 | X-ray Crystallography | york.ac.uk |
| Binding Confirmation | Confirmed | X-ray Crystallography | york.ac.uk |
| Dissociation Constant (KD) | Not Reported | Not Applicable | - |
| IC50 | Not Reported | Not Applicable | - |
Analysis of Hydrogen Bonding Networks in Protein-Ligand Complexes
The stability of the this compound complex with the BRD1 bromodomain is significantly influenced by a network of specific hydrogen bonds. Analysis of the crystal structure (PDB ID: 6TN0) reveals that the ligand anchors itself within the acetyl-lysine binding pocket through these critical interactions.
The primary hydrogen bonding interactions involve:
A key hydrogen bond formed between the amide group of this compound and the side chain of asparagine residue Asn140. This interaction mimics the way the native acetyl-lysine ligand binds and is a canonical feature of inhibitor binding across the BET family. nih.gov
Water-mediated hydrogen bonds play a crucial role in stabilizing the complex. The hydroxyl groups of the ligand interact with conserved water molecules within the binding site, which in turn form hydrogen bonds with the protein backbone and side chains, such as with tyrosine residue Tyr97. nih.gov
These interactions are fundamental to the recognition and binding of the ligand.
Table 2: Key Hydrogen Bonding Interactions in the BRD1-2,4-Dihydroxybenzamide Complex (PDB: 6TN0)
| Ligand Atom/Group | Protein Residue/Water | Interaction Type |
|---|---|---|
| Amide (NH2) | Asn140 | Direct Hydrogen Bond |
| 2-Hydroxyl Group (-OH) | Conserved Water Molecule | Water-mediated H-Bond |
Investigation of Non-Covalent Interactions with Biological Macromolecules
Beyond hydrogen bonding, the affinity of this compound for the BRD1 bromodomain is supported by a range of other non-covalent interactions. These interactions collectively contribute to the stability and specificity of the binding.
Hydrophobic Interactions: The aromatic ring of this compound is positioned within a hydrophobic cavity formed by several key residues in the binding pocket. This includes interactions with the so-called "WPF shelf," a conserved motif of tryptophan, proline, and phenylalanine residues that provides a hydrophobic surface for ligand binding. nih.gov
The combination of directional hydrogen bonds and non-directional hydrophobic and van der Waals forces defines the molecular recognition of this compound by the BRD1 bromodomain.
Structure Activity Relationship Sar Studies of 2,4 Dihydroxybenzamide Derivatives
Elucidation of Essential Pharmacophores for Diverse Biological Activities
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives of the 2,4-dihydroxybenzamide scaffold, several key pharmacophoric models have been identified that correlate with distinct biological actions.
The core this compound structure itself, featuring a resorcinol (B1680541) (1,3-dihydroxybenzene) ring attached to a carboxamide group, presents fundamental pharmacophoric features. The hydroxyl groups can act as hydrogen bond donors and acceptors, while the amide group provides additional hydrogen bonding capabilities. The aromatic ring serves as a hydrophobic core.
For instance, in a study of 3-Nitro-2,4,6-trihydroxybenzamide derivatives designed as photosynthetic electron transport inhibitors, a predictive pharmacophore model was developed. This model identified three critical features: a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring feature. nih.gov This arrangement is crucial for the molecule's ability to interfere with photosynthetic processes.
Similarly, investigations into substituted benzyl benzamides as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for managing cardiovascular disease, revealed a pharmacophore defined by hydrophobic and aromatic functionalities. nih.gov The docking studies showed that the benzamide (B126) scaffold fits within the hydrophobic binding cleft of the CETP enzyme, highlighting the importance of the aromatic portions of the molecule for activity. nih.gov These findings underscore that the fundamental this compound structure can be elaborated upon to fit specific pharmacophoric models, enabling its application against a wide range of biological targets.
Impact of Substituent Effects on Inhibitory Potency and Selectivity
The inhibitory potency and selectivity of this compound derivatives can be finely tuned by altering the substituents on the aromatic ring. The nature, position, and size of these substituents dictate the molecule's interaction with its biological target.
A compelling example is found in a series of hydrazide–hydrazones derived from 2,4-dihydroxybenzoic acid, which were evaluated for their antiproliferative activity against various human cancer cell lines. The study demonstrated that the introduction of a nitrophenyl substituent dramatically influenced the inhibitory potency. mdpi.com Specifically, the derivative N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide showed exceptional cytotoxicity against the LN-229 glioblastoma cell line, with an extremely low IC₅₀ value of 0.77 µM. mdpi.com The position of the nitro group was also critical; derivatives with the nitro group at the 2-position or 3-position of the phenyl ring showed varied activity and selectivity against different cancer cell lines. mdpi.com
The table below summarizes the antiproliferative activity of selected 2,4-dihydroxybenzohydrazide derivatives, illustrating the impact of substituent effects.
| Compound ID | Substituent on Phenyl Ring | Cancer Cell Line | IC₅₀ (µM) |
| 19 | 2-Nitro | 769-P (Renal) | 45.42 |
| H1563 (Lung) | 65.67 | ||
| LN-229 (Glioblastoma) | 130.17 | ||
| 20 | 3-Nitro | H1563 (Lung) | 70.94 |
| 21 | 4-Nitro | LN-229 (Glioblastoma) | 0.77 |
This table is based on data from a study on hydrazide–hydrazones of 2,4-dihydroxybenzoic acid and their antiproliferative activity.
These findings clearly indicate that both the electronic properties (e.g., electron-withdrawing nitro group) and the position of the substituent are pivotal in determining the potency and the cancer cell line selectivity of these compounds.
Exploration of Benzamide Core Modifications and Their Influence on Bioactivity
Modifying the central benzamide core is a key strategy for altering the biological activity profile of this compound derivatives. Such modifications can change the molecule's shape, flexibility, and electronic properties, leading to new or enhanced interactions with biological targets.
One significant modification involves altering the amide linkage itself. For example, the synthesis of hydrazide–hydrazones from 2,4-dihydroxybenzoic acid hydrazide represents a modification where the simple amide is extended. mdpi.com This change introduces a new functional group that significantly impacts bioactivity, leading to potent antibacterial and antiproliferative agents. mdpi.com
Another approach is the construction of larger molecules by linking multiple benzamide units. In the development of estrogen receptor (ER) coregulator binding modulators, a "tris-benzamide" scaffold was investigated. acs.org This structure, composed of three linked benzamide units, was found to bind with high affinity to a shallow pocket in the ERα ligand-binding domain. Modifications to this extended core, such as altering the substituents on each benzamide unit, led to compounds with significantly improved binding affinity and cell growth inhibition compared to the initial lead compound. acs.org This demonstrates that elaborating the core structure can create molecules capable of interacting with more complex protein surfaces.
Furthermore, studies on benzamide-based histone deacetylase (HDAC) inhibitors have shown that the length of the molecule, which is determined by the linker connecting the benzamide "cap" group to the zinc-binding group, is a critical determinant of inhibitory activity. nih.govnih.gov Research indicated that a shorter molecular length often correlates with stronger HDAC inhibition, highlighting how modifications to the core structure's dimensions directly influence bioactivity. nih.govnih.gov
Influence of N-Substitution Patterns on Receptor Binding and Cellular Uptake
Substitution at the amide nitrogen (N-substitution) of the benzamide moiety profoundly affects how derivatives interact with receptors and their ability to cross cell membranes. These substitutions can introduce new interaction points, alter the molecule's conformation, and modify its physicochemical properties, such as lipophilicity and polarity.
The importance of N-substitution is evident in the development of modulators for the estrogen receptor. In a series of tris-benzamide derivatives, N-substituents like 2-hydroxyethyl and isobutyl groups were found to be critical for protein binding. acs.org A derivative where the positions of these substituents were inverted still showed comparable binding affinity, suggesting that the specific nature and spatial arrangement of these N-substituents are more important than their position along the tris-benzamide backbone for interaction with the receptor. acs.org
Beyond receptor binding, N-substitution also plays a role in cellular uptake and bioavailability. In silico analysis of N-substituted sulfonamide derivatives predicted high absorption in the gastrointestinal tract, a key feature for potential oral drug candidates. nih.gov The model suggested that these compounds are not substrates for P-glycoprotein, a transporter that can eject drugs from cells, further enhancing their potential for good cellular uptake. nih.gov This indicates that carefully chosen N-substituents can improve the pharmacokinetic properties of benzamide derivatives.
Design and Optimization of Mitochondrion-Targeting Moieties for Enhanced Efficacy
Mitochondria are crucial organelles involved in cellular energy production and apoptosis, making them an attractive target for therapeutic intervention, particularly in cancer and neurodegenerative diseases. nih.gov A key strategy to enhance the efficacy of bioactive compounds is to attach a moiety that directs the molecule specifically to the mitochondria.
The most common approach involves conjugating the drug to a lipophilic cation, which accumulates in the mitochondrial matrix due to the large negative membrane potential of the inner mitochondrial membrane. nih.govnih.gov The triphenylphosphonium (TPP) cation is the most widely used moiety for this purpose. nih.govnih.gov The TPP group's positive charge and lipophilicity facilitate its passage across cell and mitochondrial membranes.
While no studies were found that specifically attach a TPP moiety to this compound, this strategy has been successfully applied to structurally similar natural phenolic compounds. For example, derivatives of resveratrol, a polyphenol with a structure related to the resorcinol portion of this compound, have been synthesized with an O-linked TPP group. nih.govresearchgate.net These mitochondria-targeted resveratrol derivatives were shown to accumulate in energized mitochondria and exhibit selective cytotoxicity against fast-growing cells. nih.govresearchgate.net
Similarly, a series of other natural phenolic acids have been conjugated to TPP cations to create mitochondria-targeted antioxidants. nih.govmdpi.com These studies provide a clear blueprint for the design of mitochondrion-targeting this compound derivatives. The synthetic strategy would involve linking the this compound scaffold, likely through one of its hydroxyl groups or by modifying the amide, to an alkyl-TPP linker. This modification is designed to concentrate the compound's inherent biological activity at the site of mitochondrial action, potentially leading to enhanced efficacy and reduced off-target effects.
Ligand Efficiency and Potency Relationships in Optimized Analogues
In drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) is a metric used to evaluate how effectively a molecule binds to its target relative to its size. wikipedia.org It helps identify compounds that make efficient use of their atoms to achieve binding affinity, which is a desirable trait for developing drug candidates with favorable physicochemical properties.
LE is calculated from the binding energy (derived from potency values like IC₅₀ or Kᵢ) and normalized by the number of non-hydrogen atoms (NHA) in the molecule. The formula can be expressed as:
LE = 1.4 * (-log IC₅₀) / NHA wikipedia.orgagricarehub.com
A higher LE value indicates a more efficient binder. This metric is particularly useful in the early stages of drug discovery, such as fragment-based screening, for prioritizing hits for further optimization. temple.edu
To illustrate this concept, we can analyze the potency data for the 2,4-dihydroxybenzohydrazide derivatives from section 4.2. By calculating the molecular formula and counting the non-hydrogen atoms, we can estimate the LE for these compounds.
| Compound ID | Substituent | IC₅₀ (µM) | Molecular Formula | NHA | Estimated LE |
| 19 | 2-Nitro | 45.42 | C₁₄H₁₁N₃O₅ | 23 | 0.28 |
| 20 | 3-Nitro | 70.94 | C₁₄H₁₁N₃O₅ | 23 | 0.26 |
| 21 | 4-Nitro | 0.77 | C₁₄H₁₁N₃O₅ | 23 | 0.37 |
NHA (Non-Hydrogen Atoms) and Estimated LE are calculated based on the provided structures. IC₅₀ values are for the specified cell lines in section 4.2.
As shown in the table, compound 21 , which is by far the most potent, also has the highest ligand efficiency. This suggests that the 4-nitro substitution provides a highly efficient binding interaction. During lead optimization, medicinal chemists aim to increase potency without excessively increasing the size and complexity of the molecule, thereby maintaining or improving the ligand efficiency. Other related metrics, such as Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity, are also used to guide the optimization of analogues toward viable drug candidates. acs.org
Conformational Preferences and Their Role in Biological Activity
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. For flexible molecules like many this compound derivatives, multiple conformations can exist in equilibrium, but typically only one or a small subset of these is active. Understanding the preferred conformation is therefore essential for rational drug design.
The conformation of benzamide derivatives is influenced by several factors, including rotation around key single bonds, such as the bond between the aromatic ring and the carbonyl group, and the C-N amide bond. Studies on N-substituted benzamides have used techniques like X-ray crystallography, NMR spectroscopy, and computational methods like Density Functional Theory (DFT) to analyze these conformational preferences. researchgate.net For example, analysis of N-isopropylbenzohydroxamic acids revealed that the barrier to rotation around the C(O)-N bond is significant and that different isomers (E/Z) have different stabilities. researchgate.net
The biological relevance of conformation is clearly demonstrated in studies of receptor-ligand interactions. Molecular dynamics simulations of aryl benzamide derivatives binding to the mGluR5 receptor showed that the active molecules adopt specific "linear" and "arc" conformations within the binding site. mdpi.com This implies that for a derivative to be active, its conformational energy landscape must allow it to adopt this specific shape upon binding.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed investigation of molecular properties that are often difficult or impossible to measure experimentally. These methods are based on the fundamental principles of quantum mechanics.
Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between accuracy and computational cost. DFT calculations are used to investigate the electronic structure of 2,4-Dihydroxybenzamide, predicting a range of molecular properties.
DFT studies on related phenolic compounds, such as derivatives of 2,4-dihydroxybenzaldehyde (B120756) and 2,4-dihydroxybenzoic acid, have been performed to understand their molecular-level characteristics. researchgate.netchemrxiv.org These studies typically involve geometry optimization to find the most stable three-dimensional structure of the molecule. From this optimized geometry, various electronic properties can be calculated. researchgate.net
Key molecular properties predicted by DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive. Additionally, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net A computational study on 4-hydroxybenzaldehyde (B117250) and 2,4-dihydroxybenzaldehyde used the B3LYP/6-31++G(d,p) level of theory to explain differences in their reactivity, demonstrating DFT's power in this area. mdpi.com
| Property | Description | Typical Calculated Value |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -7.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | 4.0 to 5.0 eV |
| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 4.0 Debye |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on theoretical principles without the use of experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate results for smaller molecules.
Studies on related compounds like dyes derived from 2,4-dihydroxy benzoic acid have utilized both DFT and ab initio methods to investigate molecular structure. a2bchem.com Ab initio calculations, such as the Hartree-Fock (HF) method and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can precisely characterize the electronic ground state of this compound.
Furthermore, these methods are crucial for studying excited states. Techniques like Configuration Interaction (CI) and Complete Active Space Self-Consistent Field (CASSCF) are employed to understand the photophysical properties of molecules, such as their behavior upon absorbing light. For a molecule like this compound, this could be relevant for understanding its UV-Vis absorption characteristics and potential for fluorescence. chemrxiv.org
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions in complex systems, such as with biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
The process involves preparing the 3D structures of both the ligand and the protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a calculated binding energy or affinity. mdpi.com
Studies on compounds structurally related to this compound have demonstrated the utility of this approach. For instance, novel 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues were docked into the active site of acetylcholinesterase (AChE) to understand their inhibitory activity. nih.gov Similarly, Schiff bases derived from 2,4-dihydroxybenzaldehyde were also docked against AChE and butyrylcholinesterase (BuChE). researchgate.net These docking simulations revealed key interactions, such as hydrogen bonds and π-π stacking, between the ligands and amino acid residues in the active site, which are responsible for the binding affinity. nih.govnih.gov
Table 2: Illustrative Molecular Docking Results for a Benzamide (B126) Ligand with a Target Protein Note: This table is a hypothetical representation of typical docking output.
| Parameter | Description | Example Value |
| Binding Energy | Estimated free energy of binding (lower is better). | -7.5 kcal/mol |
| Hydrogen Bonds | Number and type of H-bonds formed with protein residues. | 3 (with Tyr121, Ser200, Gly118) |
| Hydrophobic Interactions | Key residues involved in non-polar interactions. | Trp84, Phe330, Tyr334 |
| Inhibitory Constant (Ki) | Predicted inhibition constant based on binding energy. | 2.5 µM |
While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. frontiersin.org MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the receptor and the stability of their complex. nih.gov
For this compound, an MD simulation would typically start with the best-docked pose in a solvated, physiologically relevant environment. The simulation, run for nanoseconds or even microseconds, would reveal how the ligand's conformation changes within the binding pocket and how the protein adapts to the ligand. frontiersin.org
Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the protein-ligand complex over time. nih.gov A stable RMSD plot indicates that the ligand remains securely in the binding pocket. Additionally, MD simulations can elucidate the role of water molecules in mediating interactions and provide a more accurate picture of the binding dynamics than docking alone.
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. cresset-group.com It is based on creating a non-physical, or "alchemical," pathway that gradually transforms one ligand into another within the solvated binding site and in solution. cresset-group.comrutgers.edu By simulating small steps along this pathway, the difference in binding free energy (ΔΔG) can be calculated with high accuracy, often within 1-2 kcal/mol of experimental values. drugdesigndata.org
Although computationally expensive, FEP is extremely valuable in lead optimization, as it allows researchers to prioritize the synthesis of compounds with the most promising predicted binding affinities. cresset-group.com For a series of benzamide derivatives including this compound, FEP could be used to predict how modifications to the scaffold (e.g., adding or moving a hydroxyl group) would impact its binding potency to a specific target.
Advanced sampling techniques are often used in conjunction with MD and free energy calculations to overcome the challenge of adequately sampling the vast conformational space of a molecular system. Methods like accelerated molecular dynamics or metadynamics can enhance the exploration of different energy states, providing more reliable calculations of binding affinities and a deeper understanding of complex molecular events.
Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the in silico prediction of biological targets or detailed computational studies on the tautomeric forms and energetics exclusively for the compound this compound.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables for the requested sections (5.3 and 5.4) as per the instructions.
General methodologies for these types of computational studies exist, but their application and results for this compound have not been documented in the accessible scientific domain. Writing content on these specific topics for this compound would require speculation, which would not meet the required standards of scientific accuracy.
Preclinical Research and Therapeutic Potential
In Vitro Efficacy in Disease Models
Anticancer Efficacy Assessments in Various Cancer Cell Lines
Derivatives of 2,4-dihydroxybenzamide have demonstrated notable antiproliferative activity against a spectrum of cancer cell lines. A series of fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides were synthesized and shown to be potent inhibitors of Heat Shock Protein 90 (HSP90). nih.gov One of the lead compounds, 12c, exhibited an IC₅₀ value of 27.8 ± 4.4 nM against HSP90, which was superior to the reference compounds AUY-922 (luminespib) and BIIB021. nih.gov This potent inhibition of HSP90 led to the degradation of client proteins such as EGFR and Akt, resulting in significant antiproliferative effects in colorectal cancer (HCT116) and non-small cell lung cancer (A549, H460, and H1975) cell lines. nih.gov
Furthermore, a series of twenty-four hydrazide–hydrazones of 2,4-dihydroxybenzoic acid were designed and evaluated for their anticancer potential. mdpi.com Among these, compounds with a nitrophenyl substituent showed the most promise. mdpi.com Specifically, N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (compound 21) displayed remarkable cytotoxicity against the glioblastoma cell line LN-229, with an exceptionally low IC₅₀ value of 0.77 µM. mdpi.com This compound also showed significant activity against renal cancer (769-P) and hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values of 12.39 µM and 7.81 µM, respectively. mdpi.com Another derivative, N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (compound 19), was most active against the lung adenocarcinoma cell line H1563 with an IC₅₀ of 65.67 µM. mdpi.com Importantly, these active compounds demonstrated high selectivity for cancer cells over the normal human embryonic kidney cell line (HEK-293). mdpi.com
Table 1: Anticancer Efficacy of this compound Derivatives
| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) |
|---|---|---|---|
| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21) | LN-229 | Glioblastoma | 0.77 |
| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21) | HepG2 | Hepatocellular Carcinoma | 7.81 |
| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21) | 769-P | Renal Cancer | 12.39 |
| N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (19) | 769-P | Renal Cancer | 45.42 |
| N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (19) | H1563 | Lung Adenocarcinoma | 65.67 |
| N-[(3-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (20) | H1563 | Lung Adenocarcinoma | 70.94 |
Anti-inflammatory Responses in Cellular Assays and Primary Cells
While direct studies on the anti-inflammatory properties of this compound are limited, research on structurally related compounds suggests a potential role for this scaffold in modulating inflammatory pathways. For instance, 2,4-dihydroxybenzaldehyde (B120756) (DHD), an analogue, has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. biomolther.orgbiomolther.org Another related compound, 2,4′-dihydroxybenzophenone (DHP), demonstrated anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) signaling pathway and reducing mitochondrial reactive oxygen species (mtROS) production in LPS-stimulated macrophages. nih.gov These findings for analogous compounds suggest that the 2,4-dihydroxybenzoyl moiety may be a key structural feature for anti-inflammatory activity, warranting further investigation of this compound itself in relevant cellular assays.
Antimicrobial Efficacy Against Resistant Pathogenic Strains
The this compound scaffold has been utilized to develop novel antimicrobial agents with activity against drug-resistant bacteria. A study on hydrazide–hydrazones of 2,4-dihydroxybenzoic acid identified several compounds with interesting antibacterial properties, particularly against Gram-positive strains. mdpi.com Notably, 2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (compound 18) exhibited very strong activity against a methicillin-resistant Staphylococcus aureus (MRSA) strain (ATCC 43300) with a minimal inhibitory concentration (MIC) of 3.91 µg/mL. mdpi.com The parent compound, 2,4-dihydroxybenzoic acid, has also been reported to inhibit the growth of MRSA at an MIC of 0.5 mg/mL, as well as Gram-negative bacteria such as Escherichia coli and Neisseria gonorrhoeae at an MIC of 1.0 mg/mL. mdpi.comnih.gov
Table 2: Antimicrobial Efficacy of 2,4-Dihydroxybenzoic Acid and its Derivative
| Compound | Pathogenic Strain | Resistance Profile | MIC |
|---|---|---|---|
| 2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (18) | Staphylococcus aureus ATCC 43300 | Methicillin-Resistant (MRSA) | 3.91 µg/mL |
| 2,4-dihydroxybenzoic acid | Staphylococcus aureus MRSA | Methicillin-Resistant (MRSA) | 0.5 mg/mL |
| 2,4-dihydroxybenzoic acid | Escherichia coli | - | 1.0 mg/mL |
| 2,4-dihydroxybenzoic acid | Neisseria gonorrhoeae | - | 1.0 mg/mL |
| 2,4-dihydroxybenzoic acid | Pasteurella multocida | - | 1.0 mg/mL |
Antiparasitic Efficacy in Trypanosome Cultures
The 2,4-dihydroxybenzoyl scaffold has shown significant promise in the development of novel trypanocidal agents. To enhance the potency of 2,4-dihydroxybenzoic acid (2,4-DHBA), a chemical strategy involving conjugation with triphenylphosphonium and quinolinium lipophilic cations (LC) was investigated. nih.gov This approach aimed to target the mitochondria of the parasites. The resulting LC conjugates were highly active, with potencies in the submicromolar to low nanomolar range against both wild-type and multidrug-resistant strains of African trypanosomes, namely Trypanosoma brucei brucei and T. congolense. nih.govtees.ac.uk This represented a remarkable improvement in trypanocidal potency of at least 200-fold, and in some cases, up to >10,000-fold, compared to the parent 2,4-DHBA. nih.gov One of the most potent conjugates, 6e, exhibited a selectivity index of over 23,000 when comparing its activity against trypanosomes to human cells. nih.gov Mechanistic studies indicated that these conjugates affect parasite respiration. nih.govsci-hub.se
In Vivo Proof-of-Concept Studies in Relevant Animal Models
The in vivo potential of this compound derivatives has been explored in preliminary studies. In an acute toxicity assessment using a Danio rerio (zebrafish) embryo model, several of the synthesized hydrazide–hydrazones of 2,4-dihydroxybenzoic acid, including the promising anticancer compounds N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (19) and N-[(3-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (20), were found to be essentially non-toxic or exhibited low to moderate toxicity. mdpi.com
While not a direct derivative of this compound, the related compound 2,4-dihydroxybenzaldehyde (DHD) has been evaluated in in vivo models of inflammation. In a carrageenan-induced air pouch model in mice, DHD significantly suppressed the exudate volume and the number of polymorphonuclear leukocytes. biomolther.org It also demonstrated anti-nociceptive activity in an acetic acid-induced writhing test in mice. biomolther.org These findings with a closely related analogue provide a rationale for future in vivo investigations of this compound derivatives for inflammatory conditions.
Development of this compound-Based Lead Compounds for Drug Discovery
The diverse biological activities demonstrated by derivatives of this compound underscore its value as a scaffold for the development of lead compounds in drug discovery. The synthesis of twenty-four different hydrazide–hydrazones of 2,4-dihydroxybenzoic acid represents a clear effort to explore the structure-activity relationship (SAR) of this chemical class for anticancer and antimicrobial applications. mdpi.com The strategic modification of the this compound core, such as by introducing nitrophenyl moieties, has led to the identification of compounds with potent and selective anticancer activity. mdpi.com
Similarly, the conjugation of 2,4-dihydroxybenzoate (B8728270) with lipophilic cations to target trypanosomal mitochondria is a prime example of rational drug design to enhance potency and selectivity. nih.gov This approach has yielded compounds with nanomolar efficacy against African trypanosomes. nih.govtees.ac.uk Furthermore, the creation of hybrid molecules, such as the fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides, which combine the this compound scaffold with a known pharmacophore (5-fluorouracil), has resulted in novel HSP90 inhibitors with significant antitumor properties. nih.gov These examples highlight the successful application of medicinal chemistry strategies to optimize the therapeutic potential of the this compound core, paving the way for the development of novel drug candidates.
Advanced Analytical Techniques in 2,4 Dihydroxybenzamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2,4-Dihydroxybenzamide in solution. It provides precise information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
1D NMR (¹H and ¹³C): One-dimensional NMR spectra are used to identify the different types of protons and carbons in the molecule.
¹H NMR: The proton NMR spectrum of this compound displays distinct signals for the aromatic protons, the amide (-NH₂) protons, and the hydroxyl (-OH) protons. The aromatic region typically shows a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring.
¹³C NMR: The carbon-13 NMR spectrum shows signals for each unique carbon atom in the molecule, including the two hydroxyl-substituted carbons, the four other aromatic carbons, and the carbonyl carbon of the amide group. nih.govrsc.org
2D NMR (Homo- and Heteronuclear): Two-dimensional NMR techniques are employed to resolve spectral overlap and establish connectivity between atoms. slideshare.netresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) spin-spin coupling, helping to identify which protons are adjacent to each other on the aromatic ring. creative-biostructure.com
HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the this compound structure. creative-biostructure.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and conformation. researchgate.netharvard.edu For this compound, NOESY could reveal the spatial relationship between the amide protons and the proton on C3 of the aromatic ring, helping to determine the preferred rotational orientation of the amide group.
| Atom Position | Atom Type | Predicted Chemical Shift (δ) in ppm | Notes |
|---|---|---|---|
| H3 | ¹H | ~6.3-6.4 | Aromatic proton |
| H5 | ¹H | ~6.3-6.4 | Aromatic proton |
| H6 | ¹H | ~7.1-7.2 | Aromatic proton |
| -NH₂ | ¹H | Variable (broad) | Amide protons, exchangeable |
| 2-OH | ¹H | Variable (broad) | Hydroxyl proton, exchangeable |
| 4-OH | ¹H | Variable (broad) | Hydroxyl proton, exchangeable |
| C1 | ¹³C | ~112-114 | Aromatic carbon |
| C2 | ¹³C | ~160-162 | Aromatic carbon attached to -OH |
| C3 | ¹³C | ~103-105 | Aromatic carbon |
| C4 | ¹³C | ~162-164 | Aromatic carbon attached to -OH |
| C5 | ¹³C | ~107-109 | Aromatic carbon |
| C6 | ¹³C | ~132-134 | Aromatic carbon |
| C=O | ¹³C | ~170-172 | Amide carbonyl carbon |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). pressbooks.pub The IR spectrum of this compound provides a characteristic "fingerprint" and confirms the presence of its key functional groups. nih.govchemicalbook.com
O-H Stretching: Broad absorption bands in the region of 3200-3600 cm⁻¹ are characteristic of the hydroxyl (-OH) groups, with the broadening resulting from hydrogen bonding. uc.edu
N-H Stretching: The primary amide (-NH₂) group typically shows two distinct bands in the 3100-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. msu.edu
C=O Stretching: A strong, sharp absorption band, known as the Amide I band, appears around 1640-1670 cm⁻¹ and is indicative of the carbonyl (C=O) group of the amide. uc.edu
C=C Stretching: Absorptions in the 1475-1600 cm⁻¹ range are characteristic of the carbon-carbon double bonds within the aromatic ring.
N-H Bending: The Amide II band, resulting from N-H bending, is typically observed near 1620 cm⁻¹. msu.edu
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Phenolic) | Stretching | 3200-3600 | Strong, Broad |
| N-H (Amide) | Stretching | 3100-3500 | Medium (two bands) |
| C=O (Amide I) | Stretching | 1640-1670 | Strong |
| N-H (Amide II) | Bending | ~1620 | Medium |
| C=C (Aromatic) | Stretching | 1475-1600 | Medium to Weak |
| C-O (Phenolic) | Stretching | 1200-1300 | Strong |
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. youtube.com The spectrum of this compound is dominated by absorptions arising from its aromatic system. The presence of hydroxyl and amide groups, which act as auxochromes, shifts the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. The primary electronic transitions observed are π → π* and n → π*. libretexts.orgusp.br
π → π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic ring.
n → π Transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital.
| Wavelength (λmax) | Electronic Transition | Solvent |
|---|---|---|
| ~260-280 nm | π → π | Ethanol/Methanol |
| ~300-320 nm | π → π / n → π* | Ethanol/Methanol |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. ncsu.edu It is used to confirm the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns. youtube.com The molecular formula of this compound is C₇H₇NO₃, corresponding to a monoisotopic mass of approximately 153.04 Da. nih.govuni.lu
Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecule forms a molecular ion (M⁺•). This ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. researchgate.net The analysis of these fragments provides a roadmap to the molecule's structure.
Key Fragmentation Pathways:
Loss of Amine Radical: A common fragmentation for primary amides is the loss of the •NH₂ radical, which would result in a benzoyl cation fragment.
Loss of Carbon Monoxide: The resulting benzoyl cation can further lose a molecule of carbon monoxide (CO).
Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the carbonyl group is a characteristic fragmentation pathway for aromatic ketones and amides. libretexts.org
| m/z Value | Proposed Ion/Fragment | Formula |
|---|---|---|
| 153 | [M]⁺• (Molecular Ion) | [C₇H₇NO₃]⁺• |
| 136 | [M - NH₃]⁺• or [M - OH]⁺ | [C₇H₄O₃]⁺• or [C₇H₆NO₂]⁺ |
| 121 | [M - NH₂ - CO]⁺• | [C₆H₅O₂]⁺• |
| 108 | Fragment from ring cleavage | - |
X-ray Crystallography for Solid-State Structure Determination of Compounds and Protein-Ligand Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org By analyzing the diffraction pattern of X-rays passed through a single crystal of a compound, one can generate a detailed electron density map and build an atomic model. This provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.
Protein-Ligand Complexes: X-ray crystallography is also an invaluable tool in structural biology for visualizing how small molecules like this compound bind to macromolecular targets such as proteins. frontiersin.org By co-crystallizing the ligand with its target protein or soaking the ligand into pre-existing protein crystals, the structure of the complex can be determined. This reveals the specific amino acid residues involved in binding, the geometry of the binding pocket, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. harvard.edu this compound is listed in the Protein Data Bank (PDB) with the ligand code 'NLZ', and its complex with 4-hydroxybenzoate (B8730719) hydroxylase has been studied, providing insights into its binding mode. nih.govnih.gov
| Parameter | Type of Information |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal (a, b, c, α, β, γ). |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates | The x, y, z position of each atom in the unit cell. |
| Bond Lengths & Angles | Precise intramolecular geometry. |
| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and van der Waals forces. |
| Protein Binding Mode | Orientation and conformation of the ligand within a protein's active site. |
Challenges and Future Perspectives in 2,4 Dihydroxybenzamide Research
Addressing Selectivity and Off-Target Effects in Biological Systems
A significant hurdle in the development of any therapeutic agent is ensuring it interacts specifically with its intended target to elicit a therapeutic effect without causing unintended consequences through off-target binding. For 2,4-Dihydroxybenzamide, a comprehensive understanding of its selectivity profile is paramount. Future research must focus on identifying and characterizing its primary molecular targets and any potential off-target interactions that could lead to adverse effects.
The assessment of off-target effects is a critical component of preclinical safety evaluation. drugdiscoverynews.com A systematic approach to defining the target-specific selectivity of a compound involves evaluating its potency against the intended target in comparison to a wide range of other biological molecules. aalto.fifrontiersin.org This can be achieved through a combination of computational and experimental methods. In silico modeling can predict potential off-target interactions, which can then be validated through in vitro binding assays against a panel of receptors, enzymes, and ion channels. Understanding the structural basis of these interactions is crucial for designing derivatives with improved selectivity.
Strategies for Enhancing Efficacy and Pharmacokinetic Profiles
While this compound may exhibit promising bioactivity in vitro, its effectiveness in a physiological system is contingent on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Phenolic compounds, in general, can face challenges such as poor oral bioavailability and rapid metabolism.
Future strategies to enhance the efficacy and pharmacokinetic profile of this compound include:
Prodrug Approaches: Modifying the structure of this compound to create a prodrug can improve its absorption and distribution. This involves attaching a promoiety that is cleaved in vivo to release the active parent drug. ump.edu.pl For phenolic compounds, this could involve esterification of the hydroxyl groups to increase lipophilicity and facilitate passage across cell membranes.
Pharmaceutical Cocrystals: The formation of pharmaceutical cocrystals is an emerging strategy to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and dissolution rate, without altering their chemical structure. nih.gov Co-crystallization of this compound with pharmaceutically acceptable coformers could enhance its oral bioavailability.
Structural Modification: Medicinal chemistry efforts can be directed towards synthesizing derivatives of this compound with optimized pharmacokinetic properties. This could involve the introduction of functional groups that block metabolic sites or enhance target binding affinity.
| Strategy | Rationale | Potential Outcome |
| Prodrug Synthesis | To mask polar functional groups and improve membrane permeability. | Enhanced oral absorption and bioavailability. |
| Co-crystallization | To modify the solid-state properties of the compound. | Improved solubility, dissolution rate, and stability. |
| Medicinal Chemistry | To alter the chemical structure for better ADME properties. | Increased metabolic stability and prolonged half-life. |
Exploration of Novel Therapeutic Indications and Undiscovered Bioactivities
The therapeutic potential of this compound may extend beyond its currently known activities. The structural similarity to other bioactive molecules, such as 2,4-dihydroxybenzaldehyde (B120756), suggests a broader range of pharmacological effects. For instance, 2,4-dihydroxybenzaldehyde has demonstrated anti-inflammatory, anti-angiogenic, and anti-nociceptive properties. biomolther.orgbiomolther.orgresearchgate.net These findings provide a strong rationale for investigating similar activities in this compound.
Future research should explore:
Anti-inflammatory and Analgesic Effects: Given that some benzamides exhibit anti-inflammatory properties, investigating the potential of this compound in models of inflammation and pain is a logical next step. nih.gov
Neuroprotective Potential: The brain is susceptible to oxidative damage, and compounds with antioxidant properties are of interest for neurodegenerative diseases. nih.gov The neuroprotective effects of various natural products are well-documented, and the resorcinol (B1680541) scaffold is present in some neuroprotective agents. mdpi.commdpi.com Studies on derivatives of 2,4-dihydroxybenzylidene have shown protective effects against oxidative brain injury in preclinical models. nih.gov
Anticancer Activity: The anti-angiogenic activity of the related aldehyde suggests that this compound could be explored for its potential to inhibit tumor growth. biomolther.orgbiomolther.org
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies
To fully understand the biological effects of this compound, a systems-level approach is necessary. Omics technologies, such as proteomics and metabolomics, offer powerful tools to elucidate the mechanism of action and identify biomarkers of response.
Proteomics: This involves the large-scale study of proteins. By comparing the proteome of cells or tissues treated with this compound to untreated controls, researchers can identify proteins and signaling pathways that are modulated by the compound. nih.govnih.govudel.edu This can provide insights into its mechanism of action and potential off-target effects.
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. nih.gov Metabolomic profiling can reveal changes in metabolic pathways in response to treatment with this compound, which can help to understand its physiological effects and identify biomarkers of efficacy or toxicity. nih.govmdpi.com
The integration of these omics datasets can provide a comprehensive picture of the cellular response to this compound and guide further drug development efforts.
Advancements in High-Throughput Screening and Fragment-Based Drug Design Approaches
The discovery of novel therapeutic applications for this compound and the development of more potent derivatives can be accelerated by modern drug discovery techniques.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific biological target. While no specific HTS campaigns identifying this compound have been highlighted in the provided context, its core structure could be present in various screening libraries. Future HTS campaigns against novel targets could uncover unexpected activities for this compound.
Fragment-Based Drug Design (FBDD): FBDD is a powerful method for developing potent lead compounds starting from small, low-affinity "fragments" that bind to the target. frontiersin.orgproteopedia.org The this compound scaffold represents an ideal starting point for FBDD due to its relatively small size and presence of key functional groups for target interaction. By identifying fragments that bind to a target of interest, medicinal chemists can then grow, link, or merge these fragments to create more potent and selective drug candidates. drugdiscoverychemistry.com
Development of Advanced Delivery Systems for this compound and its Derivatives
To overcome the challenges associated with the physicochemical properties of this compound, such as potential poor solubility and bioavailability, advanced drug delivery systems are being explored.
Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. nih.gov They can protect the drug from degradation, improve its solubility, and modify its pharmacokinetic profile. semanticscholar.orgresearchgate.netmdpi.com The thin-film hydration method is a common technique for preparing liposomes. nih.gov
Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that encapsulate the drug, providing controlled release and potentially targeted delivery. nih.govju.edu.sanih.govrsc.orgpsi.ch The versatility of polymers allows for the tuning of nanoparticle properties to suit the specific needs of the drug and the intended application.
| Delivery System | Composition | Advantages |
| Liposomes | Phospholipid bilayers | Biocompatible, can carry both hydrophilic and lipophilic drugs, can improve solubility and stability. nih.govsemanticscholar.org |
| Polymeric Nanoparticles | Biodegradable polymers | Controlled release, potential for surface modification for targeting, can protect the drug from degradation. nih.govju.edu.sa |
The continued exploration of these advanced delivery systems will be crucial for realizing the full therapeutic potential of this compound and its derivatives.
Q & A
Q. What are the standard synthetic routes for 2,4-dihydroxybenzamide derivatives in academic settings?
The synthesis typically involves coupling reactions between substituted benzoic acids and amines. For example, 2,3-dihydroxybenzamide derivatives are synthesized via carbodiimide-mediated coupling (EDCI) with HOBt as an activating agent in solvents like THF or DMF. Substituents on the benzamide ring are introduced using alkylation or amination steps (e.g., BnBr/NaH or dimethylamine hydrochloride) . Purification often employs recrystallization or chromatography to isolate products with >95% purity.
Q. What biological activities are associated with this compound derivatives?
These derivatives exhibit multifunctional activities, including:
- Antioxidant effects : Scavenging free radicals (e.g., DPPH assay) due to phenolic hydroxyl groups .
- Enzyme inhibition : Thrombin inhibition (IC₅₀ ~10–50 µM) and HIV-1 integrase inhibition (low micromolar activity) via metal chelation .
- Anticancer potential : Selective cytotoxicity against cancer cells (e.g., HepG2, MCF-7) with minimal effects on normal cells .
Q. Which analytical methods are critical for characterizing this compound derivatives?
Key techniques include:
- UV-Vis spectroscopy : To confirm π-π* transitions (λmax ~270–320 nm) .
- Elemental analysis (C.H.N.) : Validates stoichiometry (±0.3% deviation) .
- HRMS/NMR : Identifies molecular ions (e.g., [M+H]+) and aromatic proton splitting patterns (e.g., J = 8–10 Hz for ortho-substituted rings) .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized while reducing side products?
- Reagent selection : Use EDCI/HOBt over DCC to minimize racemization in amide bond formation .
- Solvent control : Polar aprotic solvents (DMF) enhance solubility of intermediates, reducing dimerization .
- Temperature modulation : Lower reaction temperatures (e.g., 0–5°C) during coupling steps suppress hydrolysis of activated esters .
- Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) resolves closely related isomers .
Q. What strategies address contradictions in biological activity data across assay systems?
- Assay standardization : Use cell-free systems (e.g., fluorescence-based thrombin assays) to isolate target-specific effects from cell permeability variables .
- Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance metal chelation in integrase inhibition assays .
- Control for redox interference : Include catalase in antioxidant assays to distinguish direct radical scavenging from H₂O₂-mediated effects .
Q. How do substitution patterns on the benzamide ring influence binding to therapeutic targets like Hsp90?
- Hydroxyl positioning : 2,4-Dihydroxy groups are critical for Hsp90 ATPase domain binding (Kd ~50 nM), as shown in X-ray structures (PDB: 2XJX). Replacing the 4-OH with methoxy reduces affinity 100-fold .
- Piperazine extensions : Adding a 4-methylpiperazine group (as in AT13387) improves solubility and pharmacokinetics while maintaining sub-µM inhibition .
Q. What in vitro models best evaluate anticancer efficacy while minimizing cytotoxicity?
Q. How do molecular dynamics simulations clarify the interaction of this compound with HIV-1 integrase?
Simulations reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
